(9Z)-octadec-9-en-1-yl dodecanoate

Description

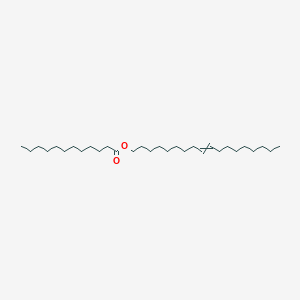

(9Z)-Octadec-9-en-1-yl dodecanoate, also known as oleyl laurate (CAS 19149-85-0), is a fatty acid ester derived from oleyl alcohol [(9Z)-octadec-9-en-1-ol] and lauric acid (dodecanoic acid). Its molecular formula is C₃₀H₅₈O₂, with a molecular weight of 450.80 g/mol. The compound features a monounsaturated (9Z) olefinic bond in the oleyl moiety and a saturated 12-carbon laurate chain, contributing to its lipophilic nature.

Oleyl laurate is widely used in cosmetics, lubricants, and pharmaceutical formulations due to its emollient properties and stability . Its ester linkage and long hydrocarbon chains make it resistant to oxidation, enhancing shelf-life in formulations.

Properties

IUPAC Name |

octadec-9-enyl dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h15-16H,3-14,17-29H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHVFDVVZRNMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-octadec-9-en-1-yl dodecanoate typically involves the esterification reaction between (9Z)-octadec-9-en-1-ol and dodecanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(9Z)-octadec-9-en-1-yl dodecanoate can undergo various chemical reactions, including:

Oxidation: The double bond in the octadecene chain can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form the corresponding alcohol and dodecane.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.

Major Products Formed

Oxidation: Epoxides, diols, or carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Amides or different esters.

Scientific Research Applications

(9Z)-octadec-9-en-1-yl dodecanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying esterification and transesterification reactions.

Biology: Investigated for its potential role in lipid metabolism and as a component of biological membranes.

Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the production of lubricants, surfactants, and cosmetics.

Mechanism of Action

The mechanism of action of (9Z)-octadec-9-en-1-yl dodecanoate primarily involves its interaction with lipid membranes. Due to its long hydrophobic chains, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes. Additionally, its ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences:

Oleyl laurate

- Applications : Emollient in skincare, lubricant additive, surfactant stabilizer.

- Properties : High viscosity, low melting point (~15°C), insoluble in water .

Oleyl acetate

- Applications : Fragrance ingredient, laboratory reagent.

- Properties : Lower molecular weight (326.5 g/mol), higher volatility compared to oleyl laurate .

N-Benzyl-(9Z)-octadecenamide

- Applications : Bioactive compound in maca root extracts; antioxidant and anti-inflammatory properties.

- Research Findings: Exhibits DPPH radical scavenging activity (IC₅₀ ~50 µM) in ethanolic extracts .

Oleamide

- Applications: Slip agent in plastics, endogenous neurotransmitter modulator.

- Properties : Melting point ~75°C; induces sleep in mammals via GABA receptor modulation .

Cholesteryl oleyl carbonate

- Applications : Liquid crystal displays (LCDs), optical devices.

- Properties : Thermotropic behavior; stable mesophase formation at 30–80°C .

(Z)-9-Dodecenyl acetate

Bioactivity and Stability Comparisons

Antioxidant Activity :

Thermal Stability :

Solubility :

Research and Industrial Relevance

- Cosmetics: Oleyl laurate’s non-greasy texture and compatibility with skin lipids make it superior to oleyl acetate in moisturizers .

- Pharmaceuticals : Amides like N-benzyl-(9Z)-octadecenamide are under study for neuroprotective effects, unlike ester-based compounds .

- Materials Science : Cholesteryl oleyl carbonate’s liquid crystalline properties are unmatched by other esters in optical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.